Cas no 6338-85-8 (4-(benzenesulfonyl)-1-phenyl-butane-1,3-dione)

4-(benzenesulfonyl)-1-phenyl-butane-1,3-dione structure
6338-85-8 structure
Product Name:4-(benzenesulfonyl)-1-phenyl-butane-1,3-dione
CAS-nummer:6338-85-8
MF:C16H14O4S
MW:302.344963550568
CID:1651113
PubChem ID:237438
Update Time:2025-04-21

4-(benzenesulfonyl)-1-phenyl-butane-1,3-dione Chemische en fysische eigenschappen

Naam en identificatie

    • 4-(benzenesulfonyl)-1-phenyl-butane-1,3-dione
    • 1-phenyl-4-phenylsulfonyl-1,3-butadione
    • Niometacina [Spanish]
    • 5-Methoxy-2-methyl-1-nicotinoyl-indol-3-yl-essigsaeure
    • Niometacine
    • Niometacinum [Latin]
    • (5-methoxy-2-methyl-1-nicotinoyl-indol-3-yl)-acetic acid
    • &lt
    • 1-Phenyl-1,3-dioxo-butyl&gt
    • -phenyl-sulfon
    • Niometacin [INN]
    • Niometacina
    • Niometacin
    • 4-Benzolsulfonyl-1-phenyl-butandion-(1.3)
    • 1-Benzolsulfonyl-4-phenyl-butan-2,4-dion
    • Niometacine [French]
    • (1-Phenyl-1,3-dioxo-butyl)-phenyl-sulfon
    • Niometacine [INN-French]
    • 1-Nicotinoyl-2-methyl-5-methoxy-indolyl-(3)&gt
    • -essigsaeure
    • Niometacinum
    • 1-phenyl-4-phenylsulfonyl-1,3-butadione; Niometacina [Spanish]; 5-Methoxy-2-methyl-1-nicotinoyl-indol-3-yl-essigsaeure; Niometacine; Niometacinum [Latin]; (5-methoxy-2-methyl-1-nicotinoyl-indol-3-yl)-acetic acid; < 1-Phenyl-1,3-dioxo-butyl> -phenyl-sulfon; Niometacin [INN]; Niometacina; Niometacin; 4-Benzolsulfonyl-1-phenyl-butandion-(1.3); 1-Benzolsulfonyl-4-phenyl-butan-2,4-dion; Niometacine [French]; (1-Phenyl-1,3-dioxo-butyl)-
    • 6338-85-8
    • NSC-40934
    • HMS3078J10
    • NSC40934
    • DTXSID50979550
    • SMR001527033
    • 4-(benzenesulfonyl)-1-phenylbutane-1,3-dione
    • MLS002608282
    • CHEMBL1897241
    • Inchi: 1S/C16H14O4S/c17-14(11-16(18)13-7-3-1-4-8-13)12-21(19,20)15-9-5-2-6-10-15/h1-10H,11-12H2
    • InChI-sleutel: GGERDNRGHCSHJP-UHFFFAOYSA-N
    • LACHT: S(C1C=CC=CC=1)(CC(CC(C1C=CC=CC=1)=O)=O)(=O)=O

Berekende eigenschappen

  • Exacte massa: 302.06132
  • Monoisotopische massa: 302.06128010g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 0
  • Aantal waterstofbondacceptatoren: 4
  • Zware atoomtelling: 21
  • Aantal draaibare bindingen: 6
  • Complexiteit: 463
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: 2.4
  • Topologisch pooloppervlak: 76.7Ų

Experimentele eigenschappen

  • PSA: 68.28
  • LogboekP: 3.38320
Aanbevolen leveranciers
Enjia Trading Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Enjia Trading Co., Ltd
Hunan Well Medicine Synthesis Technology Co., Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Hunan Well Medicine Synthesis Technology Co., Ltd.
SHOCHEM(SHANGHAI) CO.,lTD
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
SHOCHEM(SHANGHAI) CO.,lTD
Nanjing Jubai Biopharm
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Nanjing Jubai Biopharm
Hangzhou Cedareal Technology Co., Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Hangzhou Cedareal Technology Co., Ltd.